molecular formula C23H14ClF5N4O4 B3439783 5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3439783
M. Wt: 540.8 g/mol
InChI Key: SPEVJFRVKSQTGJ-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of benzodioxole, chlorodifluoromethoxy, and pyrazolopyrimidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[4-[chloro(difluoro)methoxy]phenyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF5N4O4/c1-32(13-3-5-14(6-4-13)37-23(24,28)29)21(34)16-10-20-30-15(9-19(22(25,26)27)33(20)31-16)12-2-7-17-18(8-12)36-11-35-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEVJFRVKSQTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)Cl)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF5N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
5-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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